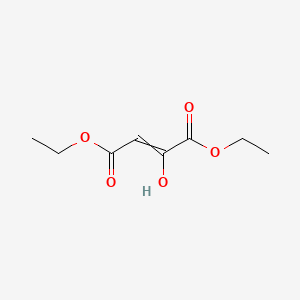
Hydroxy butenedioic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy butenedioic acid diethyl ester can be synthesized through the esterification of hydroxy butenedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy butenedioic acid diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield hydroxy butenedioic acid and ethanol in the presence of an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and appropriate solvents.
Major Products Formed
Hydrolysis: Hydroxy butenedioic acid and ethanol.
Oxidation: Diacids and other oxidation products.
Substitution: Substituted esters and other derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxy butenedioic acid diethyl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydroxy butenedioic acid diethyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acid or base catalysts . In oxidation reactions, the compound undergoes electron transfer processes to form oxidation products .
Vergleich Mit ähnlichen Verbindungen
Hydroxy butenedioic acid diethyl ester can be compared with other similar compounds such as:
Diethyl succinate: Similar in structure but lacks the hydroxy group.
Diethyl fumarate: An isomer with a different arrangement of the double bond.
Diethyl maleate: Another isomer with a different configuration of the double bond.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups .
Eigenschaften
Molekularformel |
C8H12O5 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
diethyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
JILRCVQYCFULEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B12450155.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B12450166.png)
![(2Z)-3-{[Bis({[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-YL)but-2-EN-2-YL]oxy})europio]oxy}-4,4,4-trifluoro-1-(thiophen-2-YL)but-2-EN-1-one; phen](/img/structure/B12450168.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12450191.png)
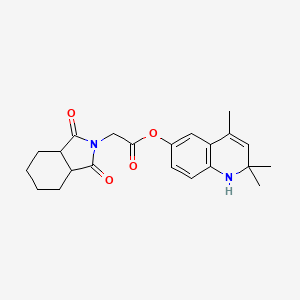
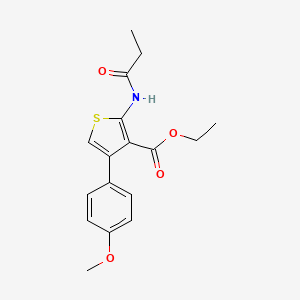
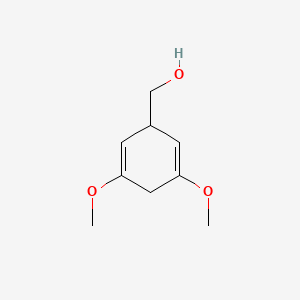
![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)
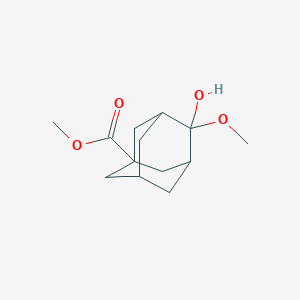
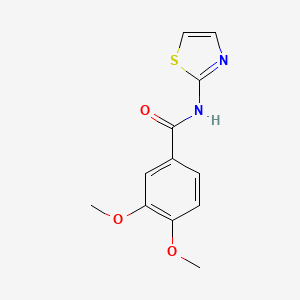
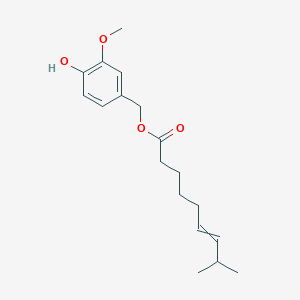
![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12450254.png)
